molecular formula C15H13Br B13882408 2-(1-Bromoethyl)-9h-fluorene CAS No. 42914-77-2

2-(1-Bromoethyl)-9h-fluorene

Katalognummer: B13882408
CAS-Nummer: 42914-77-2
Molekulargewicht: 273.17 g/mol
InChI-Schlüssel: QTRHISKNEZAILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Bromoethyl)-9h-fluorene is an organic compound that belongs to the class of brominated fluorenes It is characterized by the presence of a bromine atom attached to the ethyl group at the second position of the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-9h-fluorene typically involves the bromination of 9H-fluorene. One common method is the reaction of 9H-fluorene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the ethyl group, yielding this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Bromoethyl)-9h-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted fluorenes.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Substituted fluorenes with functional groups like hydroxyl, amino, or thiol groups.

    Elimination: Alkenes such as 9H-fluorene-2-ene.

    Oxidation: Carbonyl compounds like fluorenone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Bromoethyl)-9h-fluorene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-(1-Bromoethyl)-9h-fluorene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton from the ethyl group, leading to the formation of a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoethylbenzene: Similar in structure but lacks the fluorene ring.

    1-Bromo-2-phenylethane: Another brominated ethyl compound with a phenyl group instead of a fluorene ring.

    2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of a fluorene ring.

Uniqueness

2-(1-Bromoethyl)-9h-fluorene is unique due to the presence of the fluorene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of organic electronic materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

42914-77-2

Molekularformel

C15H13Br

Molekulargewicht

273.17 g/mol

IUPAC-Name

2-(1-bromoethyl)-9H-fluorene

InChI

InChI=1S/C15H13Br/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3

InChI-Schlüssel

QTRHISKNEZAILB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.